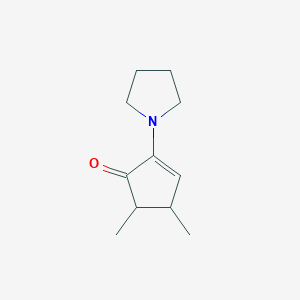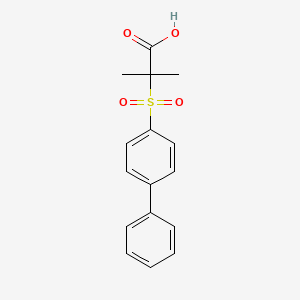
2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid is an organic compound with a complex structure that includes a sulfonyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid typically involves multiple steps, including the formation of the sulfonyl group and its subsequent attachment to the propanoic acid backbone. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction can lead to the formation of sulfides or thiols.
科学的研究の応用
2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) . The compound’s structure allows it to fit into the active site of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonyl-containing organic molecules, such as:
Uniqueness
What sets 2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid apart is its specific structural configuration, which imparts unique chemical properties and potential biological activities
特性
CAS番号 |
653588-46-6 |
|---|---|
分子式 |
C16H16O4S |
分子量 |
304.4 g/mol |
IUPAC名 |
2-methyl-2-(4-phenylphenyl)sulfonylpropanoic acid |
InChI |
InChI=1S/C16H16O4S/c1-16(2,15(17)18)21(19,20)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) |
InChIキー |
DGRXTNVSVYNFOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)

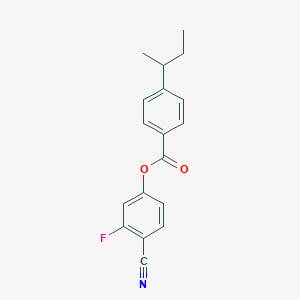
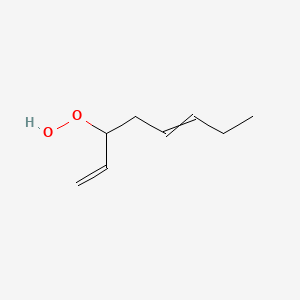
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
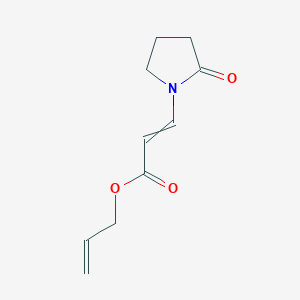
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)

![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)


